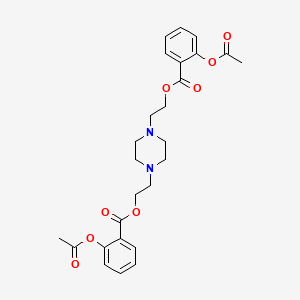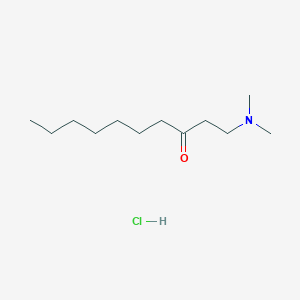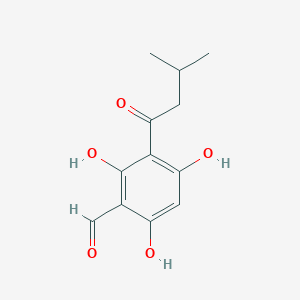
2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde is an aromatic ketone with the molecular formula C13H16O5. It is also known by the name grandinol. This compound is characterized by the presence of three hydroxyl groups and a 3-methylbutanoyl group attached to a benzaldehyde core. It is a significant molecule in organic chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde typically involves multiple steps. One common method starts with pyrogallol as the initial raw material. The process includes three main steps: phenolic hydroxyl protection, formylation, and deprotection . The phenolic hydroxyl groups are protected to prevent unwanted reactions during the formylation step, where a formyl group is introduced. Finally, the protecting groups are removed to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, minimizing waste, and ensuring safety, would apply. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: 2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzoic acid.
Reduction: 2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their antimicrobial properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The aldehyde group can react with nucleophiles in biological systems, potentially modifying proteins and enzymes. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2,3,4-Trihydroxybenzaldehyde: Similar structure but lacks the 3-methylbutanoyl group.
2,4,6-Trihydroxybenzaldehyde: Similar structure but lacks the 3-methylbutanoyl group.
4-Methoxy-2,3,6-trimethylbenzaldehyde: Similar structure but with different substituents.
Uniqueness
2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde is unique due to the presence of the 3-methylbutanoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
特性
CAS番号 |
78423-49-1 |
|---|---|
分子式 |
C12H14O5 |
分子量 |
238.24 g/mol |
IUPAC名 |
2,4,6-trihydroxy-3-(3-methylbutanoyl)benzaldehyde |
InChI |
InChI=1S/C12H14O5/c1-6(2)3-9(15)11-10(16)4-8(14)7(5-13)12(11)17/h4-6,14,16-17H,3H2,1-2H3 |
InChIキー |
MSHCPNLVMAMKFH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)C1=C(C=C(C(=C1O)C=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


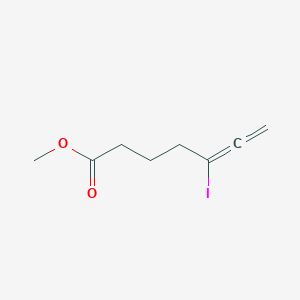

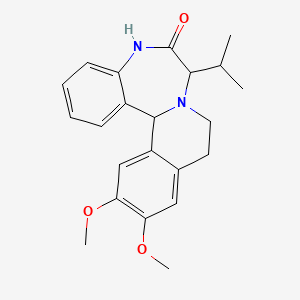
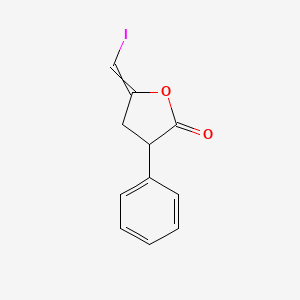

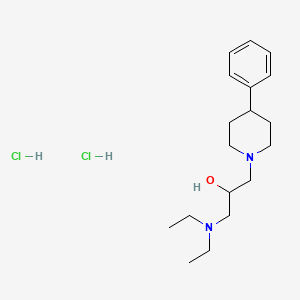
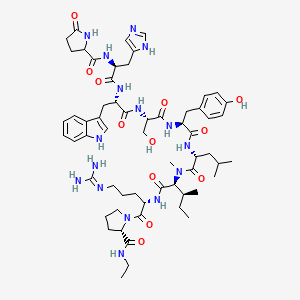

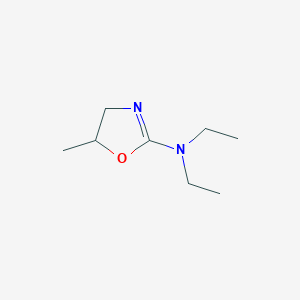
![1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14436249.png)

